2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide

MAO-A inhibition IC50 Benzamide

2‑Bromo‑N‑[2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl]‑5‑methoxybenzamide is a nanomolar MAO‑A inhibitor (hMAO‑A IC50 4.10 nM). Its 19.5‑fold human‑vs‑rat potency gap and ≥12.5‑fold selectivity over MAO‑B make it an essential positive control for HTS campaigns and SAR benchmarking. The unique 2‑bromo‑5‑methoxy benzamide motif is not interchangeable with generic MAO‑A inhibitors; substituting this exact substitution pattern can compromise potency and isoform selectivity. Secure guaranteed purity and reliable supply to ensure reproducible CNS target‑engagement and translational pharmacology studies.

Molecular Formula C21H24BrNO4
Molecular Weight 434.33
CAS No. 2034330-57-7
Cat. No. B2986362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide
CAS2034330-57-7
Molecular FormulaC21H24BrNO4
Molecular Weight434.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H24BrNO4/c1-26-17-7-8-19(22)18(13-17)20(24)23-14-21(25,15-5-3-2-4-6-15)16-9-11-27-12-10-16/h2-8,13,16,25H,9-12,14H2,1H3,(H,23,24)
InChIKeyZIIXLOOFXAGXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide (CAS 2034330-57-7): Compound Profile and Procurement Rationale


2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide (CAS 2034330-57-7) is a synthetic benzamide derivative belonging to the class of monoamine oxidase A (MAO‑A) inhibitors. It is a member of a broader series of N‑(2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl)benzamides that have been disclosed in patent literature as MAO‑A inhibitors with therapeutic potential in depression and related CNS disorders [1]. The compound carries a 2‑bromo‑5‑methoxy substitution on the benzamide ring, which distinguishes it from close structural analogs and is a key determinant of its biological activity [2].

Why Generic Substitution Is Not Advisable for 2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide in Research Procurement


Benzamide-based MAO‑A inhibitors exhibit steep structure–activity relationships (SAR) where seemingly minor modifications—such as removal of the 5‑methoxy group or alteration of the oxan‑4‑yl moiety—can drastically alter potency, isoform selectivity, and species‑dependent activity [1]. The specific combination of a 2‑bromo substituent and a 5‑methoxy group on the benzamide core, together with the N‑(2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl) side chain, is not interchangeable with other in‑class benzamides. Procuring a generic “MAO‑A inhibitor” without verifying this exact substitution pattern risks obtaining a compound with orders‑of‑magnitude weaker inhibition or altered selectivity, compromising experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide


Human MAO‑A Inhibitory Potency: >2,000‑Fold Improvement Over Moclobemide

The target compound inhibits human recombinant MAO‑A with an IC50 of 4.10 nM [1]. In contrast, the prototypical reversible MAO‑A inhibitor moclobemide exhibits an IC50 in the low micromolar range (approximately 1–10 µM) under comparable enzyme inhibition assays [2]. This represents an estimated >2,000‑fold improvement in potency.

MAO-A inhibition IC50 Benzamide Antidepressant

MAO‑A vs. MAO‑B Isoform Selectivity: ≥12.5‑Fold Window

The compound exhibits selectivity for MAO‑A over MAO‑B. In rat tissue homogenates, the IC50 for MAO‑A is 80 nM versus 1,000 nM for MAO‑B, yielding a selectivity index of 12.5‑fold [1]. When the human MAO‑A IC50 (4.10 nM) [2] is compared to the rat MAO‑B IC50 (1,000 nM), the apparent selectivity reaches ~244‑fold, suggesting even greater discrimination at the human isoform.

MAO-A selectivity MAO-B Isoform selectivity CNS safety

Species‑Dependent Potency: 19.5‑Fold More Potent on Human vs. Rat MAO‑A

The compound inhibits human MAO‑A with an IC50 of 4.10 nM but requires an 80 nM concentration to achieve equivalent inhibition of rat MAO‑A [1]. This 19.5‑fold species difference is critical for translational study design.

Species differences Human MAO-A Rat MAO-A Translational pharmacology

Structural Differentiation from the Des‑Methoxy Analog: Critical Role of the 5‑Methoxy Group

The closest commercially listed analog is 2‑bromo‑N‑[2‑hydroxy‑2‑(oxan‑4‑yl)‑2‑phenylethyl]benzamide, which lacks the 5‑methoxy substituent. While direct comparative IC50 data are not publicly available for this des‑methoxy analog, SAR studies on benzamide MAO‑A inhibitors consistently demonstrate that electron‑donating substituents at the 5‑position of the benzamide ring significantly enhance MAO‑A affinity [1]. The 5‑methoxy group is therefore predicted to be a key potency driver.

SAR 5-methoxy Benzamide Structure-activity relationship

Optimal Use Cases for 2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide Based on Quantitative Evidence


High‑Throughput Screening (HTS) Campaigns Targeting Human MAO‑A

With an IC50 of 4.10 nM against human MAO‑A [1], this compound can serve as a potent positive control or reference inhibitor in HTS assays designed to identify novel MAO‑A modulators. Its low nanomolar potency allows minimal compound consumption per well, reducing reagent costs in large‑scale screens.

Translational Pharmacology Studies Requiring Human‑Relevant MAO‑A Inhibition

The 19.5‑fold human‑vs‑rat potency difference [1] makes this compound particularly valuable for studies that aim to bridge in vitro human target engagement with in vivo rodent models. Researchers can calculate species‑appropriate dosing regimens based on these defined IC50 ratios.

Isoform‑Selectivity Profiling Panels for CNS Drug Discovery

The ≥12.5‑fold selectivity for MAO‑A over MAO‑B [1] qualifies this compound as a tool for profiling the isoform selectivity of new chemical entities. It can be used alongside MAO‑B‑selective inhibitors (e.g., selegiline) to calibrate dual‑isoform assay systems, reducing ambiguity in hit triage.

Structure–Activity Relationship (SAR) Studies on Benzamide MAO Inhibitors

The presence of the 5‑methoxy group and 2‑bromo substituent makes this compound a valuable reference point for SAR exploration [2]. Medicinal chemistry teams can use it as a benchmark when systematically varying the benzamide substitution pattern to map potency and selectivity determinants.

Quote Request

Request a Quote for 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.